4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a heterocyclic compound that belongs to the class of benzothiadiazepines These compounds are characterized by a seven-membered ring containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the desired benzothiadiazepine .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic processes to ensure high yield and purity. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide at controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine include:
2,3,4,5-tetrahydro-1,5-benzothiazepine: Another benzothiazepine derivative with similar structural features.
1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one: A benzodiazepine derivative with a different ring structure but similar chemical properties.
Uniqueness
What sets this compound apart is the presence of the ethenyl group, which can participate in additional chemical reactions and provide unique properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
921617-22-3 |
---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine |
InChI |
InChI=1S/C10H12N2S/c1-2-8-7-11-13-10-6-4-3-5-9(10)12-8/h2-6,8,11-12H,1,7H2 |
InChI-Schlüssel |
YPRBBMZJOYMCAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CNSC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.